molecular formula C18H25FN2O B247337 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane

1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane

Cat. No. B247337
M. Wt: 304.4 g/mol
InChI Key: XDUDVNDBPKIHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane, also known as JNJ-7925476, is a novel compound that has gained attention in the scientific community for its potential application in various fields.

Mechanism of Action

1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane acts as an antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR) that is predominantly expressed in the brain. By binding to the D3 receptor, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane inhibits the downstream signaling pathways that are activated by dopamine. This results in a decrease in the release of certain neurotransmitters, which can have an impact on various physiological processes.
Biochemical and Physiological Effects:
1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been shown to have various biochemical and physiological effects depending on the target receptor or enzyme. In neuroscience, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been found to modulate the release of dopamine, norepinephrine, and acetylcholine, which are neurotransmitters implicated in various neuropsychiatric disorders. In cancer research, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been shown to inhibit the proliferation of cancer cells by inducing mitotic arrest and apoptosis. In drug discovery, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been used as a tool compound to study the structure-activity relationship of various receptors and enzymes.

Advantages and Limitations for Lab Experiments

1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has several advantages as a tool compound for lab experiments. It has high potency and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. It also has a well-characterized mechanism of action, which allows for the design of experiments to test specific hypotheses. However, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane also has limitations, such as its limited solubility in water and its potential off-target effects on other receptors or enzymes.

Future Directions

There are several future directions for the study of 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane. One direction is to investigate its potential as a therapeutic agent for neuropsychiatric disorders such as schizophrenia and addiction. Another direction is to explore its mechanism of action on other receptors or enzymes and its potential as a lead compound for drug discovery. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane and its potential side effects.
Conclusion:
In conclusion, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane is a novel compound with potential applications in various fields such as neuroscience, cancer research, and drug discovery. Its high potency and selectivity for the dopamine D3 receptor make it a valuable tool for studying the role of this receptor in various physiological processes. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 4-fluorobenzoyl chloride to form the intermediate 4-fluorobenzoyl-DABCO. This intermediate is then reacted with 1-bromooctane to obtain the final product, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane.

Scientific Research Applications

1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been studied for its potential use in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been shown to act as a potent and selective antagonist of the dopamine D3 receptor, which is implicated in certain neuropsychiatric disorders. In cancer research, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been found to inhibit the proliferation of cancer cells by targeting the mitotic spindle checkpoint. In drug discovery, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been used as a lead compound for the development of new drugs targeting various receptors and enzymes.

properties

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

IUPAC Name

[4-(azepan-1-yl)piperidin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H25FN2O/c19-16-7-5-15(6-8-16)18(22)21-13-9-17(10-14-21)20-11-3-1-2-4-12-20/h5-8,17H,1-4,9-14H2

InChI Key

XDUDVNDBPKIHHX-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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